

# Dichloralphenazone's Classification as a Schedule IV Controlled Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Dichloralphenazone |           |
| Cat. No.:            | B1670458           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

#### **Abstract**

This technical guide provides an in-depth analysis of the classification of **dichloralphenazone** as a Schedule IV controlled substance under the Controlled Substances Act (CSA).

**Dichloralphenazone**, a molecular complex of chloral hydrate and phenazone, is primarily utilized in combination with isometheptene and acetaminophen for the management of tension and vascular headaches.[1][2][3][4][5][6][7][8][9] Its scheduling is predicated on the pharmacological properties of its active components, specifically the sedative and hypnotic effects of chloral hydrate, which confer a potential for abuse and dependence. This document details the regulatory framework, the pharmacological basis for its classification, available data on its abuse and dependence liability, and the experimental methodologies used to assess these risks.

#### Introduction

**Dichloralphenazone** is a compound containing two molecules of the sedative chloral hydrate and one molecule of the analgesic phenazone (also known as antipyrine).[9][10][11] Upon administration, **dichloralphenazone** dissociates into its constituent components, chloral



hydrate and phenazone.[11][12] The central nervous system (CNS) depressant effects of **dichloralphenazone** are attributable to chloral hydrate, which has a long history of medical use as a sedative and hypnotic.[13][14] The analgesic properties are provided by phenazone, which functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase.[13]

The U.S. Drug Enforcement Administration (DEA) has classified **dichloralphenazone** as a Schedule IV controlled substance.[7][8] This classification indicates a low potential for abuse relative to substances in Schedule III and a limited potential for physical or psychological dependence.[1] This guide will explore the multifaceted rationale behind this regulatory decision, providing a technical overview for professionals in the fields of pharmacology, drug development, and regulatory affairs.

# **Regulatory Framework for Controlled Substances**

The Controlled Substances Act (CSA) establishes a framework for the regulation of substances that have a potential for abuse. The DEA is the primary federal agency responsible for enforcing the CSA. The scheduling of a substance is based on a comprehensive evaluation of its medical use, abuse potential, and safety or dependence liability.[15]

#### The DEA's 8-Factor Analysis

Before a substance is scheduled, the DEA is required to conduct an 8-factor analysis, which includes:

- Its actual or relative potential for abuse.
- Scientific evidence of its pharmacological effect, if known.
- The state of current scientific knowledge regarding the drug or other substance.
- Its history and current pattern of abuse.
- The scope, duration, and significance of abuse.
- What, if any, risk there is to the public health.
- Its psychic or physiological dependence liability.



 Whether the substance is an immediate precursor of a substance already controlled under this subchapter.[16]

# The Scheduling of Dichloralphenazone

The primary basis for the placement of **dichloralphenazone** into Schedule IV was its composition. Chloral hydrate is itself a Schedule IV substance.[1] According to the Code of Federal Regulations (21 CFR 1308.14(c)), any material, compound, mixture, or preparation that contains any quantity of a Schedule IV depressant is also considered a Schedule IV substance. [10] The DEA issued a final rule to explicitly list **dichloralphenazone** as a Schedule IV substance to clarify its control status.[10][17]

The following diagram illustrates the logical relationship leading to **dichloralphenazone**'s scheduling.



Click to download full resolution via product page

Scheduling logic for **dichloralphenazone**.

# Pharmacology of Dichloralphenazone

The pharmacological profile of **dichloralphenazone** is a composite of its two active components, chloral hydrate and phenazone.

#### **Pharmacokinetics**

Upon oral administration, **dichloralphenazone** is readily absorbed from the gastrointestinal tract and dissociates into chloral hydrate and phenazone.[11][12] Chloral hydrate is a prodrug that is rapidly metabolized by alcohol dehydrogenase in the liver and other tissues to its active metabolite, trichloroethanol.[1][13] Trichloroethanol is responsible for the primary sedative and hypnotic effects.[13] The half-life of trichloroethanol is approximately 8 to 12 hours.[15] Phenazone is metabolized in the liver and has a half-life of about 12 hours.



# **Pharmacodynamics and Mechanism of Action**

The sedative effects of **dichloralphenazone** are mediated by trichloroethanol, which is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[13][15] By binding to a site on the GABA-A receptor, trichloroethanol enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in CNS depression.

The following diagram illustrates the signaling pathway of trichloroethanol at the GABA-A receptor.





Click to download full resolution via product page

Trichloroethanol's modulation of the GABA-A receptor.

Phenazone exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation. [13]



# **Abuse Potential and Dependence Liability**

The scheduling of **dichloralphenazone** is directly related to the abuse and dependence potential of its chloral hydrate component.

#### **Abuse Potential**

The sedative and hypnotic effects of chloral hydrate can be reinforcing, leading to its potential for abuse. Human abuse potential (HAP) studies are the gold standard for assessing the abuse liability of CNS-active drugs.[5][6][18] While specific HAP studies on **dichloralphenazone** are not readily available in the published literature, likely due to its long history of use predating modern HAP study guidelines, the abuse potential can be inferred from the known properties of chloral hydrate and other sedative-hypnotics.

Table 1: Indicators of Abuse Potential for Sedative-Hypnotics



| Indicator                        | Description                                                                                                                   | Relevance to<br>Dichloralphenazone (via<br>Chloral Hydrate)                                                                                                                                                                   |
|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Reinforcing Effects              | The drug's ability to produce positive subjective effects (e.g., euphoria, relaxation) that encourage repeated use.           | The sedative effects of chloral hydrate can be perceived as pleasant and calming, which can be reinforcing for some individuals.                                                                                              |
| Self-Administration              | Animals will work to receive doses of the drug.                                                                               | Preclinical self-administration<br>studies for chloral hydrate are<br>not widely cited in recent<br>literature, but this is a standard<br>measure for abuse potential.                                                        |
| Drug Discrimination              | Animals can be trained to distinguish the subjective effects of the drug from a placebo.                                      | This demonstrates a recognizable and distinct subjective effect, which is a prerequisite for abuse.                                                                                                                           |
| Human Abuse Potential<br>Studies | Controlled studies in recreational drug users measuring subjective effects like "Drug Liking" on a Visual Analog Scale (VAS). | No specific VAS data for dichloralphenazone or chloral hydrate were identified in the reviewed literature.                                                                                                                    |
| History of Abuse                 | Epidemiological data, case reports, and emergency department mentions.                                                        | There is a historical context of chloral hydrate abuse and addiction.[13] Mentions of Midrin® (a combination product containing dichloralphenazone) in drug abuse-related emergency room episodes have been noted by the DEA. |

# **Physical and Psychological Dependence**



Prolonged use of sedative-hypnotics, including chloral hydrate, can lead to both physical and psychological dependence.[1][12]

- Physical Dependence: The body adapts to the presence of the drug, and a withdrawal syndrome occurs upon abrupt cessation or dose reduction.[19]
- Psychological Dependence: A subjective craving and compulsive need to use the drug for its
  pleasurable effects or to relieve discomfort.

Table 2: Characteristics of Dependence on Sedative-Hypnotics

| Characteristic      | Description                                                        | Relevance to<br>Dichloralphenazone (via<br>Chloral Hydrate)                                                                                                                                              |
|---------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tolerance           | The need for increasing doses to achieve the same effect.          | Tolerance to the hypnotic effects of chloral hydrate can develop with repeated use.[1]                                                                                                                   |
| Withdrawal Syndrome | A constellation of symptoms that occur upon cessation of the drug. | Abrupt withdrawal from chloral hydrate can lead to symptoms such as anxiety, tremors, confusion, sweating, hallucinations, and in severe cases, seizures.[19] These symptoms can be lifethreatening.[12] |

# Experimental Protocols for Assessing Abuse and Dependence

The assessment of abuse potential and dependence liability for CNS depressants follows standardized experimental protocols.

# **Human Abuse Potential (HAP) Study Protocol**

A typical HAP study for a sedative-hypnotic would involve the following:

#### Foundational & Exploratory





- Design: A randomized, double-blind, placebo- and active-controlled crossover study.
- Subjects: Non-dependent, recreational users of sedative drugs.
- Treatments: The investigational drug at various doses, a placebo, and a positive control (e.g., a benzodiazepine like alprazolam or diazepam).
- Primary Endpoint: "Drug Liking" as measured on a 100-point Visual Analog Scale (VAS).[20]
- Secondary Endpoints: Other subjective measures such as "Good Drug Effects," "Bad Drug Effects," "Feeling High," and "Overall Drug Liking." Observer-rated scales of sedation and intoxication are also used.
- Pharmacokinetic Sampling: Blood samples are taken at regular intervals to correlate drug concentrations with subjective effects.

The following diagram illustrates a typical HAP study workflow.





Click to download full resolution via product page

Workflow of a human abuse potential study.



# **Physical Dependence Study Protocol**

Studies to assess physical dependence typically involve:

- Design: Chronic administration of the drug followed by an abrupt discontinuation phase.
- Subjects: Can be conducted in either healthy volunteers or the patient population for which the drug is intended.
- Dosing Phase: Subjects receive the drug at therapeutic or supra-therapeutic doses for a prolonged period (e.g., several weeks).
- Discontinuation Phase: The drug is abruptly replaced with a placebo.
- Assessments: Subjects are monitored for withdrawal symptoms using standardized scales, such as the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) or a similar instrument. Both subject- and observer-rated scales are used. Vital signs and adverse events are closely monitored.

#### Conclusion

The classification of **dichloralphenazone** as a Schedule IV controlled substance is a direct consequence of its chemical composition, specifically the inclusion of chloral hydrate. The known sedative-hypnotic properties of chloral hydrate, mediated through the positive allosteric modulation of GABA-A receptors by its active metabolite trichloroethanol, confer a potential for abuse and physical dependence. While specific, modern quantitative data on the abuse liability of **dichloralphenazone** from human abuse potential studies are not prevalent in the literature, its pharmacological similarity to other Schedule IV depressants and historical evidence of abuse provide a sound scientific and regulatory basis for its control. For drug development professionals, the case of **dichloralphenazone** underscores the importance of understanding the abuse potential of all active moieties within a combination product and the regulatory principle that the scheduling of a constituent component can determine the legal status of the final drug product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Chloral hydrate LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chloral hydrate: the good and the bad PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Human Abuse Potential Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 6. altasciences.com [altasciences.com]
- 7. dea.gov [dea.gov]
- 8. sites.rutgers.edu [sites.rutgers.edu]
- 9. Helpful or Harmful? The Therapeutic Potential of Medications with Varying Degrees of Abuse Liability in the Treatment of Substance Use Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 10. Federal Register :: Request Access [unblock.federalregister.gov]
- 11. dovepress.com [dovepress.com]
- 12. mskcc.org [mskcc.org]
- 13. Chloral hydrate Wikipedia [en.wikipedia.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. [Chloral hydrate: a hypnotic best forgotten?] PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. de170d6b23836ee9498a-9e3cbe05dc55738dcbe22366a8963ae7.ssl.cf1.rackcdn.com [de170d6b23836ee9498a-9e3cbe05dc55738dcbe22366a8963ae7.ssl.cf1.rackcdn.com]
- 17. Schedule of controlled substances: placement of dichloralphenazone into Schedule IV. Final rule PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Chloral Hydrate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Dichloralphenazone's Classification as a Schedule IV Controlled Substance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670458#dichloralphenazone-s-classification-as-a-schedule-iv-controlled-substance]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com